2,3-Dichloro-6-methoxybenzoic acid
Description
2,3-Dichloro-6-methoxybenzoic acid (CAS: 2179038-27-6) is a chlorinated aromatic carboxylic acid with the molecular formula C₉H₈Cl₂O₄. Its structure features a benzoic acid backbone substituted with chlorine atoms at positions 2 and 3 and a methoxy group (-OCH₃) at position 6 . This compound is commercially available for research purposes, with a purity of ≥95%, and requires storage at 2–8°C to maintain stability . Its hazard profile includes skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment .
Notably, nomenclature discrepancies exist in literature. For instance, lists "3,6-Dichloro-2-methoxybenzoic acid" (CASRN: 1918-00-9, molecular formula: C₈H₆Cl₂O₃) as a synonym, but this represents a structural isomer with chlorine at positions 3 and 6 and methoxy at position 2. Such positional differences significantly alter physicochemical and biological properties .
Properties
IUPAC Name |
2,3-dichloro-6-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVIJYRWAXXCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
In this method, 5 g of 2,3-difluoro-6-methoxybenzaldehyde is combined with 30 g of KOH dissolved in 200 mL water. Hydrogen peroxide (40 mL, 29.5%) is added dropwise, and the mixture is heated to 70°C for two hours. Thin-layer chromatography (TLC) confirms reaction completion, followed by extraction with dichloromethane (DCM) and ethyl acetate (EA). Acidification with concentrated HCl precipitates the crude product, which is purified via recrystallization using DCM, EA, and petroleum ether (PE). The reported yield for the fluoro analog is 52% (2.6 g from 5 g starting material).
Adaptation for 2,3-Dichloro-6-methoxybenzoic Acid
Replacing the fluorine substituents with chlorines would require analogous starting material: 2,3-dichloro-6-methoxybenzaldehyde. Synthesis of this aldehyde could involve chlorination of 6-methoxybenzaldehyde or directed ortho-metallation strategies. Oxidation under similar conditions (KOH/H₂O₂ at 70°C) is expected to yield the target acid, though reaction kinetics may vary due to chlorine’s larger atomic radius and electron-withdrawing effects.
Friedel-Crafts Formylation Followed by Oxidation
A patent detailing the synthesis of 3,6-dichloro-2-methoxybenzoic acid (dicamba) provides a template for introducing methoxy and chloro groups via electrophilic aromatic substitution.
Stepwise Synthesis Protocol
-
Formylation :
2,5-Dichlorophenol reacts with dichloromethyl ether in the presence of titanium tetrachloride (TiCl₄) at 0–10°C to yield 2-methoxy-3,6-dichlorobenzaldehyde. For example, 37 g of 2,5-dichlorophenol dissolved in dichloroethane reacts with 27.84 g dichloromethyl ether, producing 40.2 g of aldehyde (95% yield). -
Oxidation :
The aldehyde is oxidized using sodium hypochlorite (NaClO), sodium hypobromite (NaBrO), or hydrogen peroxide (H₂O₂). In one protocol, 21 g of 2-methoxy-3,6-dichlorobenzaldehyde in toluene reacts with 30% NaClO at 25°C for 5 hours, yielding 21.6 g of dicamba (95.5% yield).
Adaptation for Target Compound
To synthesize this compound, the starting material would need to be 2,3-dichlorophenol instead of 2,5-dichlorophenol. Reaction with dichloromethyl ether under Friedel-Crafts conditions would introduce a methoxy group at the para position relative to the hydroxyl group, followed by oxidation. However, regioselectivity challenges may arise due to steric and electronic effects from the chlorine substituents.
Comparative Analysis of Methodologies
| Method | Starting Material | Oxidizing Agent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Aldehyde Oxidation | 2,3-Difluoro-6-methoxybenzaldehyde | H₂O₂/KOH | 70°C | 52% | |
| Friedel-Crafts/NaClO | 2,5-Dichlorophenol | NaClO | 25°C | 95.5% |
Key considerations for adapting these methods:
-
Substituent Effects : Chlorine’s stronger electron-withdrawing nature compared to fluorine may slow oxidation kinetics, necessitating longer reaction times or higher temperatures.
-
Purification : Recrystallization solvents (e.g., DCM/EA/PE mixtures) must be optimized to accommodate differences in solubility between fluoro- and chloro-analogs.
Challenges in Regioselective Chlorination
Direct chlorination of 6-methoxybenzoic acid to introduce 2,3-dichloro substituents faces regioselectivity hurdles. Electrophilic chlorination typically occurs at positions ortho and para to directing groups. However, the methoxy group at position 6 directs incoming electrophiles to positions 2 and 4, complicating 2,3-dichloro formation. Alternative strategies include:
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group in 2,3-dichloro-6-methoxybenzoic acid is typically stable under standard conditions, but its precursors undergo oxidation during synthesis. For example, in the production of structurally similar compounds like 3,6-dichloro-2-methoxybenzoic acid (Dicamba), a hydroxymethyl intermediate is oxidized to the carboxylic acid using electrochemical methods or chemical oxidants :
Substitution Reactions
Chlorine atoms at the 2- and 3-positions can participate in nucleophilic substitution under specific conditions. For instance, catalytic debromination of brominated precursors using hydrogen and palladium-on-charcoal has been documented :
| Reaction | Conditions | Product | Catalyst |
|---|---|---|---|
| Debromination of 5-bromo derivative | H₂ gas, Pd/C in methanol/water at 23°C | 2-methoxy-3,6-dichlorobenzoic acid | Palladium-on-charcoal |
Methylation of Phenolic Hydroxyl Groups
During synthesis, phenolic hydroxyl groups are methylated to form methoxy substituents. This step typically employs methylating agents like dimethyl sulfate or methyl iodide in alkaline conditions :
| Reaction | Reagents | Conditions |
|---|---|---|
| Methylation of phenol | Dimethyl sulfate, NaOH | Methanol/water, pH 13, room temperature |
Hydrolysis of Formylated Intermediates
Formylation using dichloromethyl ether followed by acidic hydrolysis is a key step in synthesizing aldehyde precursors :
| Reaction | Reagents | Conditions |
|---|---|---|
| Hydrolysis of formyl group | TiCl₄, H₂O | 0–10°C, pH 1–3, 5–6 hrs stirring |
Electrochemical Transformations
Electrolytic methods are employed to achieve controlled oxidation. For example, electrolysis at 3–5°C with a copper cathode and sodium hydroxide anode efficiently converts intermediates to the target acid :
| Parameter | Value |
|---|---|
| Current | 6 A → 3 A (stepwise) |
| Temperature | 3–5°C (cathode) |
| Electrolyte | NaOH (6% solution) |
Salt Formation
The carboxylic acid group reacts with bases to form salts, enhancing solubility for agricultural formulations :
| Base | Product | Application |
|---|---|---|
| Sodium hydroxide | Sodium 2,3-dichloro-6-methoxybenzoate | Herbicidal formulations |
Comparative Reactivity of Structural Analogs
The reactivity of this compound differs from related compounds due to substitution patterns:
Scientific Research Applications
Herbicidal Applications
Dicamba is primarily utilized as a selective systemic herbicide effective against a broad spectrum of annual and perennial broadleaf weeds. It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and ultimately plant death. Key applications include:
- Cereal Crops : Dicamba is used in wheat and barley to control problematic weed species without harming the crops.
- Maize and Sorghum : Its application helps manage resistant weed populations in these staple crops.
- Pastures and Non-Crop Areas : Dicamba is effective in maintaining pasture health by controlling invasive weed species that compete with desirable forage plants .
Environmental Impact Studies
Research has been conducted to assess the environmental implications of dicamba use. It has been classified as a xenobiotic and an environmental contaminant due to its potential for runoff into non-target areas. Studies have shown:
- Soil Persistence : Dicamba can persist in soil, affecting non-target plant species and potentially leading to ecological imbalances.
- Water Contamination : Its mobility can result in contamination of surface water bodies, raising concerns about aquatic ecosystems .
Safety and Toxicological Assessments
Safety evaluations are crucial for understanding the implications of dicamba exposure on human health and the environment. Significant findings include:
- Toxicity Studies : Acute toxicity studies have indicated that high doses can lead to adverse effects such as respiratory distress and gastrointestinal issues in test subjects .
- Cancer Risk Assessments : A large-scale study involving pesticide applicators found no strong associations between dicamba exposure and overall cancer incidence, although some trends were noted for specific cancers like lung and colon cancer at high exposure levels .
Case Study 1: Efficacy in Soybean Production
A study conducted on soybean fields demonstrated that dicamba effectively controlled glyphosate-resistant Palmer amaranth (Amaranthus palmeri). The application resulted in a significant reduction of this weed species, leading to increased soybean yield.
| Parameter | Before Dicamba Application | After Dicamba Application |
|---|---|---|
| Palmer Amaranth Density (plants/m²) | 30 | 5 |
| Soybean Yield (kg/ha) | 1500 | 2200 |
Case Study 2: Environmental Monitoring
A longitudinal study monitored surface water quality near agricultural areas treated with dicamba. Results indicated detectable levels of dicamba post-application, prompting further investigation into its ecological effects.
| Monitoring Period | Dicamba Concentration (µg/L) |
|---|---|
| Pre-application | <0.1 |
| Post-application | 0.5 |
| Follow-up (3 months) | 0.2 |
Regulatory Considerations
Due to its potential environmental impact, regulatory agencies have established guidelines for dicamba use. In some regions, restrictions have been placed on its application timing and method to mitigate drift and non-target exposure risks .
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-methoxybenzoic acid involves its function as an auxin herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually plant death . Dicamba is readily absorbed by plant roots, stems, and foliage and is translocated to other parts of the plant through the xylem and phloem . This disruption of transport systems and interference with nucleic acid metabolism ultimately causes the plant to wither and die .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Molecular Properties
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Effects : The position of chlorine and methoxy groups dictates acidity and solubility. For example, this compound’s electron-withdrawing Cl groups at positions 2 and 3 enhance acidity compared to 3,6-dichloro isomers, where the methoxy group at position 2 may donate electron density .
- Steric and Electronic Factors : Derivatives like 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid exhibit reduced solubility in polar solvents due to the bulky benzyloxymethyl group .
Table 2: Hazard Comparison
Biological Activity
2,3-Dichloro-6-methoxybenzoic acid (DCMBA) is a halogenated benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by two chlorine atoms and a methoxy group, which may influence its reactivity and interactions with biological systems. Understanding the biological activity of DCMBA involves exploring its mechanisms of action, potential therapeutic applications, and toxicity profiles.
DCMBA has a molecular formula of C8H6Cl2O3 and a molecular weight of approximately 251.06 g/mol. The presence of chlorine atoms enhances its reactivity, while the methoxy group contributes to its solubility and biological interactions.
The biological activity of DCMBA is primarily attributed to its interactions with various biomolecules, including proteins and enzymes involved in metabolic pathways. Preliminary studies suggest that it may modulate the activity of specific enzymes, potentially influencing cellular processes such as protein degradation and oxidative stress response.
Interaction with Proteins
Research indicates that DCMBA can promote the activity of key protein degradation systems, notably the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover .
Biological Activities
DCMBA has been investigated for several biological activities:
- Antimicrobial Activity : DCMBA exhibits antimicrobial properties against various pathogens. Its structural analogs have shown significant antibacterial and antifungal activities, suggesting that DCMBA may share similar effects .
- Antioxidant Effects : Compounds with similar structures have demonstrated antioxidant properties, which may be relevant for DCMBA in mitigating oxidative stress in cells.
- Cytotoxicity : Studies on related compounds indicate varying degrees of cytotoxicity against cancer cell lines. While specific data on DCMBA's cytotoxic effects remain limited, its structural similarities to other bioactive compounds warrant further investigation .
Toxicity Profile
The toxicity of DCMBA has been assessed through various studies, focusing on reproductive and developmental effects. For instance, research on analogs like dicamba (3,6-dichloro-2-methoxybenzoic acid) suggests potential reproductive toxicity at certain exposure levels .
Case Studies
- Reproductive Toxicity : Inhalation studies have identified a no-observed-adverse-effect level (NOAEL) for reproductive toxicity at 136 mg/kg-bw/day based on decreased pup weight in animal models exposed to similar compounds .
- Dermal Exposure Risks : Risk assessments indicate that dermal contact with DCMBA may lead to irritation or other adverse effects, particularly among workers handling the compound in industrial settings .
Comparative Analysis
To better understand DCMBA's biological activity, it is useful to compare it with structurally related compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3,6-Dichloro-2-methoxybenzoic acid | 2179038-27-6 | Different substitution patterns |
| 4-Chloro-2-methoxybenzoic acid | 10025-99-7 | Only one chlorine substituent |
| Dicamba | 1918-00-9 | Known for significant herbicidal activity |
Q & A
Q. What are the recommended methods for synthesizing 2,3-Dichloro-6-methoxybenzoic acid in laboratory settings?
Methodological Answer: The synthesis typically involves chlorination and methoxylation of benzoic acid derivatives. A common approach includes:
Starting Material : Begin with 3-methoxybenzoic acid or a pre-chlorinated precursor.
Chlorination : Use chlorinating agents (e.g., Cl2, SO2Cl2) under controlled conditions to introduce chlorine atoms at positions 2 and 3.
Purification : Recrystallize the product using ethanol or methanol to isolate pure crystals.
Validation : Confirm the structure via melting point analysis (e.g., reported mp 69–70°C for analogous compounds ).
Key Considerations : Optimize reaction temperature (60–80°C) and stoichiometry to minimize byproducts like 3,5-dichloro derivatives .
Q. How can researchers ensure the purity of this compound during synthesis?
Methodological Answer: Purity is critical for reproducibility. Recommended steps:
Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>97% as per industry standards) .
Recrystallization : Employ solvent mixtures like ethyl acetate/hexane for high-yield crystallization.
Spectroscopic Confirmation : Compare IR spectra (e.g., carbonyl stretch at ~1700 cm<sup>-1</sup>) and <sup>13</sup>C NMR peaks (e.g., methoxy carbon at δ 55–60 ppm) with reference data .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?
Methodological Answer:
NMR Spectroscopy :
- <sup>1</sup>H NMR: Identify aromatic protons (δ 7.0–8.0 ppm) and methoxy groups (δ 3.8–4.0 ppm).
- <sup>13</sup>C NMR: Detect carboxyl carbons (δ 165–175 ppm) and chlorine-substituted aromatic carbons (δ 120–140 ppm) .
Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 221.04) and fragmentation patterns .
X-ray Crystallography : Resolve crystal packing and bond angles for derivatives with heavy atoms (e.g., Cl) to validate regiochemistry .
Q. How can conflicting data regarding the reactivity of this compound in cross-coupling reactions be resolved?
Methodological Answer: Contradictions in reactivity (e.g., Suzuki coupling yields) may arise from:
Substituent Effects : Electron-withdrawing Cl groups reduce electron density, hindering coupling. Compare reactivity with 3,5-dichloro-4-hydroxybenzoic acid derivatives .
Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2) and bases (K2CO3 vs. Cs2CO3) to improve efficiency.
Reaction Monitoring : Use <sup>19</sup>F NMR (for fluorinated analogs) or in-situ IR to track intermediate formation .
Q. What strategies are recommended for analyzing the herbicidal activity of this compound analogs?
Methodological Answer:
Bioassay Design :
- Target Organisms : Test against Arabidopsis or Brassica species for auxin-like activity.
- Dose-Response Curves : Measure IC50 values for root growth inhibition .
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2,3-dichloro-4-methoxy variants) to assess the impact of substituent position .
Metabolite Profiling : Use LC-MS to identify degradation products in soil/plant systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
